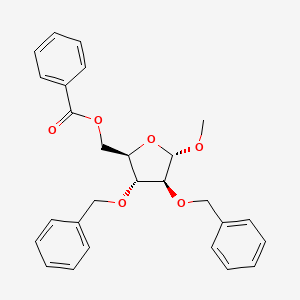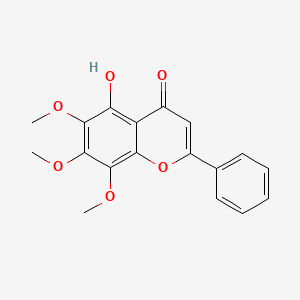![molecular formula C7H10N4O3S B13822793 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an acetylamino group attached to the triazole ring and a sulfanyl group linked to a propanoic acid moiety
Métodos De Preparación
The synthesis of 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can be achieved through multiple synthetic routes. . This method allows for the efficient preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives, including 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid, have been studied for their potential as antiviral, antibacterial, antifungal, and anticancer agents . Additionally, these compounds are explored for their role as enzyme inhibitors and their ability to modulate various biological pathways. In the industrial sector, triazole derivatives are used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The sulfanyl group may also contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.
Comparación Con Compuestos Similares
3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can be compared with other similar compounds, such as {[2-(acetylamino)-1,3-thiazol-5-yl]sulfanyl}acetic acid . Both compounds contain an acetylamino group and a sulfanyl group, but they differ in their heterocyclic rings (triazole vs. thiazole). This difference in structure can lead to variations in their biological activity and chemical reactivity. Other similar compounds include various 1,3,4-thiadiazole derivatives, which also exhibit diverse biological activities and are used in similar applications .
Propiedades
Fórmula molecular |
C7H10N4O3S |
|---|---|
Peso molecular |
230.25 g/mol |
Nombre IUPAC |
3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C7H10N4O3S/c1-4(12)8-6-9-7(11-10-6)15-3-2-5(13)14/h2-3H2,1H3,(H,13,14)(H2,8,9,10,11,12) |
Clave InChI |
DTPQRWXXUPNPCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=NN1)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)

![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)


![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
